molecular formula C11H12ClIO2 B15364741 Tert-butyl4-chloro-3-iodobenzoate

Tert-butyl4-chloro-3-iodobenzoate

Cat. No.: B15364741
M. Wt: 338.57 g/mol
InChI Key: RSGDHYUQPRNNRL-UHFFFAOYSA-N
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Description

Tert-butyl 4-chloro-3-iodobenzoate is a halogenated aromatic ester featuring a tert-butyl ester group, a chlorine substituent at the para position (C4), and an iodine atom at the meta position (C3) on the benzene ring. This compound is of interest in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), where the iodine atom acts as a reactive site.

Properties

Molecular Formula

C11H12ClIO2

Molecular Weight

338.57 g/mol

IUPAC Name

tert-butyl 4-chloro-3-iodobenzoate

InChI

InChI=1S/C11H12ClIO2/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3

InChI Key

RSGDHYUQPRNNRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)Cl)I

Origin of Product

United States

Scientific Research Applications

Chemistry: Tert-butyl 4-chloro-3-iodobenzoate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceutical intermediates. Biology: The compound serves as a probe in biological studies, aiding in the investigation of cellular processes and molecular interactions. Medicine: It is utilized in the development of new drugs and therapeutic agents, exploring its potential in treating various diseases. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl 4-chloro-3-iodobenzoate exerts its effects depends on its specific application. In biological studies, it may interact with cellular targets, influencing signaling pathways and biochemical processes. The molecular targets and pathways involved are determined by the specific context of its use.

Comparison with Similar Compounds

Key Observations:

Positional Isomerism : The iodine and chlorine positions significantly influence reactivity. For example, tert-butyl 5-chloro-2-iodobenzoate (C5-Cl, C2-I) may exhibit different steric and electronic effects compared to the hypothetical 4-Cl, 3-I analog, impacting its utility in regioselective reactions.

Substituent Effects : Replacing iodine with a benzyloxy group (as in CAS 2379322-84-4 ) introduces an oxygen-containing moiety, altering polarity and reducing halogen-directed reactivity.

Research Implications and Limitations

While direct data on tert-butyl 4-chloro-3-iodobenzoate are absent in the provided evidence, comparisons with its analogs highlight the critical role of substituent positioning and functional groups in dictating chemical behavior. Further experimental studies are needed to elucidate its exact synthetic pathways, stability, and reaction profiles.

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